2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid
Overview
Description
“2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid” is a chemical compound with the CAS Number: 1838668-75-9 . It has a molecular weight of 226.27 . The compound is stored at room temperature and it is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is this compound . The InChI code is 1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14) .Physical and Chemical Properties Analysis
The compound has a molecular weight of 226.27 . It is stored at room temperature and is available in powder form .Scientific Research Applications
Chemical Transformations and Synthetic Applications
The compound 2-(4-(Methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)acetic acid is a versatile building block in organic synthesis, with applications in the synthesis of complex molecules and materials. Its structural motif is found in a variety of synthetic routes, showcasing its utility in organic chemistry.
- Deamination and Solvolysis Reactions : Studies have explored the deamination of related bicyclo[2.2.2]octan-yl-amines, highlighting the chemical behavior and reactivity of these structures, which can shed light on the applications of our compound of interest in synthesizing new chemical entities or studying reaction mechanisms (Maskill & Wilson, 1984).
- Synthesis of Bicyclo[2.2.2]oct-5-en-2-ones : The synthesis of bicyclo[2.2.2]oct-5-en-2-ones and related compounds has been described, demonstrating the compound's role in the formation of cyclic structures that are significant in medicinal chemistry and material science (Yates & Langford, 1981).
- Synthesis of Deuterated Compounds : The synthesis of specifically deuterated compounds, such as BG9928, an adenosine A1 antagonist, showcases the use of bicyclo[2.2.2]octane derivatives in the synthesis of isotopically labeled molecules for pharmacokinetic and metabolic studies, highlighting the compound's importance in drug discovery and development (Conlon & Kiesman, 2007).
Mechanistic Insights and Chemical Behavior
The bicyclo[2.2.2]octane framework provides a platform for studying chemical reactions and mechanisms, offering insights into the behavior of cyclic compounds under various conditions.
- Mechanistic Studies of Decarboxylation : Oxidative decarboxylation studies involving bicyclo[2.2.2]octane-2-carboxylic acid by lead tetra-acetate offer mechanistic insights into the decarboxylation process, which is fundamental in organic synthesis and transformation reactions (Cantello et al., 1974).
- Acid-Induced Rearrangements : The study of acid-induced rearrangements of related compounds leads to the formation of 1,4-dihydropyridine and pyrrole derivatives, illustrating the compound's utility in synthesizing heterocyclic structures that are prevalent in pharmaceuticals and agrochemicals (Kumagai et al., 1987).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
Properties
IUPAC Name |
2-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O4/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)8-9(13)14/h2-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPMGRHYDWAQOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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